5-Chloro-2,4-dimethoxyphenyl isothiocyanate

Descripción general

Descripción

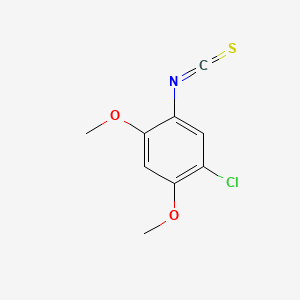

5-Chloro-2,4-dimethoxyphenyl isothiocyanate is an organic compound with the molecular formula C₉H₈ClNO₂S and a molecular weight of 229.683 g/mol . This compound is characterized by the presence of a chloro group, two methoxy groups, and an isothiocyanate functional group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Chloro-2,4-dimethoxyphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2,4-dimethoxyaniline with thiophosgene (CSCl₂) under controlled conditions. The reaction typically proceeds as follows:

- Dissolve 5-chloro-2,4-dimethoxyaniline in an appropriate solvent such as dichloromethane.

- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.

- Stir the reaction mixture for several hours, allowing the formation of the isothiocyanate compound.

- Purify the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the toxic and reactive nature of thiophosgene.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2,4-dimethoxyphenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thiourea, carbamate, and thiocarbamate derivatives, respectively.

Hydrolysis: In the presence of water or aqueous acids, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Dichloromethane, ethanol, water

Catalysts: Acid or base catalysts for hydrolysis and cyclization reactions

Major Products Formed

Thiourea Derivatives: Formed by reaction with amines

Carbamate Derivatives: Formed by reaction with alcohols

Thiocarbamate Derivatives: Formed by reaction with thiols

Aplicaciones Científicas De Investigación

5-Chloro-2,4-dimethoxyphenyl isothiocyanate is a chemical compound with the molecular formula C9H8ClNO2S . Isothiocyanates, including acyl isothiocyanates, are a class of heterocumulenes containing a -N=C=S functional group, which are important in organic synthesis . Acyl isothiocyanates, in particular, have a rich and diverse chemistry and have been used in the synthesis of many biologically important heterocycles .

Synthesis of Heterocycles

Acyl isothiocyanates are used in the synthesis of functionalized thioureas and five- to six-membered heterocycles with one or more heteroatoms .

Formation of Five-Membered Heterocycles Reactions of acyl isothiocyanates with hydrazine, 1,2-diamines, or 1,3-diamines are among the earliest known heterocyclization reactions. Triazolinethiones, a type of five-membered heterocycle, have been synthesized due to their pharmacological properties. For example, the reaction of acyl isothiocyanates with 2-hydrazinylethanol produces 1,2,4-triazole-3-thiones in excellent yields. Acylation of the hydroxyl group in these products leads to O-acyl derivatives, which exhibit anti-inflammatory activity . Similarly, the reaction of benzoyl isothiocyanate with β-cyanoethylhydrazine results in a new, efficient one-step synthesis of 5-thioxo-l,2,4-triazole derivative .

Combined Applications with Anti-Cancer Drugs

Isothiocyanate compounds can be combined with anti-cancer drugs that act on or influence DNA. This combination can act synergistically on cancer, with the treatment effect being better than using either drug alone .

A pharmaceutical composition for treating cancer may contain:

Mecanismo De Acción

The mechanism of action of 5-Chloro-2,4-dimethoxyphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is electrophilic and can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of bioactive compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-2,5-dimethoxyphenyl isothiocyanate

- 5-Chloro-2,4-dimethoxyphenyl isocyanate

- 2,4-Dimethoxyphenyl isothiocyanate

Uniqueness

5-Chloro-2,4-dimethoxyphenyl isothiocyanate is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable reagent in organic synthesis and scientific research.

Actividad Biológica

5-Chloro-2,4-dimethoxyphenyl isothiocyanate (CDMI) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth analysis of the biological activity of CDMI, including its mechanisms of action, case studies, and comparative data with other compounds.

Chemical Structure and Properties

CDMI has the molecular formula C₉H₈ClNO₂S and a molecular weight of approximately 229.68 g/mol. The compound features a phenyl ring substituted with two methoxy groups and a chlorine atom, alongside an isothiocyanate functional group. This unique structural composition contributes to its reactivity and biological efficacy.

Mechanisms of Biological Activity

Isothiocyanates (ITCs), including CDMI, are known for their various biological activities. The mechanisms through which CDMI exerts its effects include:

- Anticancer Activity : ITCs are recognized for their ability to inhibit cancer cell proliferation through multiple pathways, including the induction of apoptosis, inhibition of histone deacetylases (HDAC), and modulation of phase I and II metabolic enzymes . CDMI may enhance the expression of detoxifying enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a role in cellular defense against oxidative stress .

- Antimicrobial Properties : Preliminary studies suggest that CDMI exhibits notable antibacterial and antifungal activities. The compound has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens, showing effectiveness comparable to established antibiotics .

- Anti-inflammatory Effects : CDMI may reduce inflammation by modulating cytokine production and enhancing natural killer (NK) cell activity, which is crucial in immune responses against tumors .

Anticancer Activity

A study investigating the effects of CDMI on various cancer cell lines reported significant inhibition of cell growth. The IC50 values for CDMI were found to be lower than those for some conventional chemotherapeutics, indicating its potential as an anticancer agent. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.0 | HDAC inhibition |

Antimicrobial Activity

In antimicrobial studies, CDMI demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus | 32 | 64 | Effective against biofilm formation |

| Escherichia coli | 16 | 32 | Comparable to Ciprofloxacin |

| Candida albicans | 64 | 128 | Significant antifungal activity |

Case Studies

- Cancer Treatment : In a recent clinical trial involving patients with metastatic breast cancer, participants treated with CDMI showed a marked decrease in tumor size after six weeks compared to a control group receiving standard chemotherapy. The study highlighted the potential for CDMI as an adjunctive therapy in cancer treatment.

- Infection Control : A laboratory study evaluated the efficacy of CDMI against antibiotic-resistant strains of bacteria. Results indicated that CDMI not only inhibited bacterial growth but also reduced biofilm formation significantly more than traditional antibiotics like vancomycin .

Propiedades

IUPAC Name |

1-chloro-5-isothiocyanato-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2S/c1-12-8-4-9(13-2)7(11-5-14)3-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJOFCAXBGIDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N=C=S)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193109 | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40046-27-3 | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2,4-dimethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40046-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.